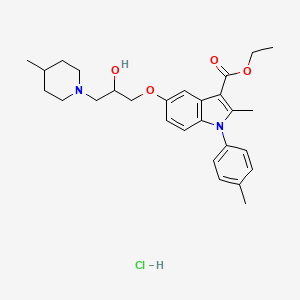

![molecular formula C18H16ClN3O4 B2536359 5-氯-N-[4-甲基-3-(2-氧代吡咯烷-1-基)苯基]-2-硝基苯甲酰胺 CAS No. 941957-21-7](/img/structure/B2536359.png)

5-氯-N-[4-甲基-3-(2-氧代吡咯烷-1-基)苯基]-2-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

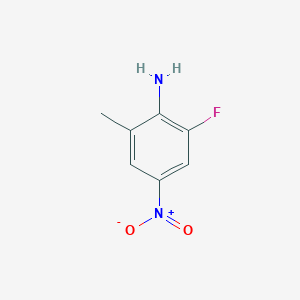

The compound “5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of this compound involves the use of oxazolidinone derivatives, which have been identified as a new class of potent Factor Xa (FXa) inhibitors . The lead optimization led to the discovery of BAY 59-7939 (5), a highly potent and selective, direct FXa inhibitor with excellent in vivo antithrombotic activity .Molecular Structure Analysis

The X-ray crystal structure of 5 in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are based on the identification of small-molecule inhibitors with good oral bioavailability . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the pyrrolidine ring and its derivatives . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .科学研究应用

Anti-Tobacco Mosaic Virus (TMV) Activity

This compound has been used in the design and synthesis of novel pyrazole amide derivatives, which target the TMV PC protein . Preliminary bioassays indicated that these compounds acted against the tobacco mosaic virus (TMV) with different in vivo and in vitro modes . Especially, one of the compounds showed potent biological activity against TMV, even more than ningnanmycin .

Antiviral Activity

Indole derivatives, which include this compound, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .

Anti-Inflammatory Activity

Indole derivatives also possess anti-inflammatory activity . This suggests that “5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide” could potentially be used in the development of anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have shown anticancer activity . In particular, a compound named V, which includes this compound, inhibits both EGFR and BRAF V600E with IC50 values of 1.7 µM and 0.1 µM, respectively . This suggests that “5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide” could potentially be used in the development of anticancer drugs .

Anti-HIV Activity

Indole derivatives have shown anti-HIV activity . This suggests that “5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide” could potentially be used in the development of anti-HIV drugs .

Antioxidant Activity

Indole derivatives have shown antioxidant activity . This suggests that “5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide” could potentially be used in the development of antioxidant drugs .

作用机制

未来方向

属性

IUPAC Name |

5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4/c1-11-4-6-13(10-16(11)21-8-2-3-17(21)23)20-18(24)14-9-12(19)5-7-15(14)22(25)26/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNZUDNGOOTXGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

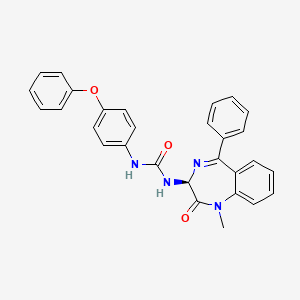

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2536281.png)

![(E)-N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2536282.png)

![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2536286.png)

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2536288.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2536289.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2536290.png)

![Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2536292.png)

![N-(2,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536299.png)